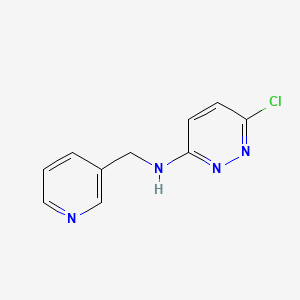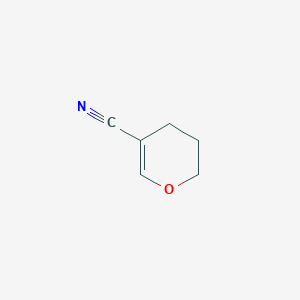
3,4-dihydro-2H-pyran-5-carbonitrile
Descripción general
Descripción
3,4-Dihydro-2H-pyran-5-carbonitrile is a heterocyclic organic compound featuring a six-membered ring with one oxygen atom and a nitrile group attached to the fifth carbon. This compound is of significant interest due to its versatile applications in synthetic chemistry and potential biological activities.
Aplicaciones Científicas De Investigación
3,4-Dihydro-2H-pyran-5-carbonitrile has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that similar compounds are often used as intermediates in the synthesis of various pharmaceuticals .
Mode of Action
It’s known that the compound can undergo various chemical reactions, including oxidation, reduction, and acid-catalyzed reactions .
Biochemical Pathways
It’s known that similar compounds can affect various biochemical pathways depending on their specific chemical structure and the presence of functional groups .
Pharmacokinetics
Similar compounds are often well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys .
Result of Action
Similar compounds can have various effects at the molecular and cellular level, depending on their specific chemical structure and the presence of functional groups .
Action Environment
The action, efficacy, and stability of 3,4-dihydro-2H-pyran-5-carbonitrile can be influenced by various environmental factors, including temperature, pH, and the presence of other compounds . For instance, it’s known that similar compounds can be stored in a dry environment and under -20°C to maintain their stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydro-2H-pyran-5-carbonitrile typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . These reactions are known for their high efficiency, atom economy, and green reaction conditions.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of efficient catalysts are likely to be employed to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Dihydro-2H-pyran-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyran derivatives.
Comparación Con Compuestos Similares
- 2,3,4-Trihydropyran
- 2H-3,4-Dihydropyran
- Dihydro-2H-pyran
Comparison: 3,4-Dihydro-2H-pyran-5-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential biological activities compared to other pyran derivatives. The nitrile group allows for additional chemical modifications, making it a versatile intermediate in synthetic chemistry .
Propiedades
IUPAC Name |
3,4-dihydro-2H-pyran-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c7-4-6-2-1-3-8-5-6/h5H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGRPVMXEZMTBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=COC1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to obtain 3,4-dihydro-2H-pyran-5-carbonitriles?
A1: A prevalent synthetic strategy utilizes Hetero-Diels-Alder reactions. [, , , ] This approach involves reacting an electron-deficient alkene, such as a 3-aryl-2-cyano-2-propenoate or a 3-aryl-2-benzoyl-2-propenenitrile, with an enol ether as the diene. This reaction proceeds with high regio- and diastereoselectivity, yielding substituted 3,4-dihydro-2H-pyran-5-carbonitriles. [, , , ] Another method involves a tandem Michael addition/asymmetric transfer hydrogenation/cyclization reaction catalyzed by a bifunctional Noyori-Ikariya type catalyst. []
Q2: Why are 3,4-dihydro-2H-pyran-5-carbonitriles considered valuable synthetic intermediates?
A2: The presence of the dihydropyran ring, the cyano group, and the possibility for diverse substituents makes these compounds highly versatile. [] They can be readily transformed into a variety of useful building blocks. For example, they can be hydrolyzed to aldehydes or ketones, alcoholized to acetals, decarboxylated to γ-cyano acetals, and further reduced to δ-amino acetals or acetals of β-amino acid esters. []
Q3: Can you provide an example of how the stereochemistry of 3,4-dihydro-2H-pyran-5-carbonitriles influences their reactivity?
A3: In the synthesis of 2,4,6-triaryl-3,4-dihydro-2H-pyran-5-carbonitriles using 3-aryl-2-benzoyl-2-propenenitriles and styrenes, both cis and trans diastereomers are formed. [] The ratio of these isomers depends on the substituents on the styrene and can influence further reactions of these cycloadducts.
Q4: Are there computational studies related to the formation of 3,4-dihydro-2H-pyran-5-carbonitriles?
A4: While the provided abstracts do not mention specific computational studies, computational chemistry tools could be employed to investigate the mechanism of the Hetero-Diels-Alder reactions leading to these compounds. [, , , ] Exploring the transition states and intermediates could provide insights into the observed regio- and diastereoselectivity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-triformyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B3368395.png)

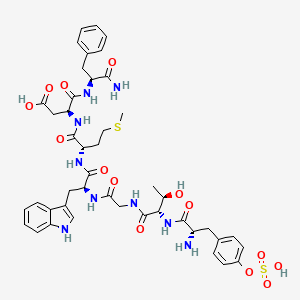

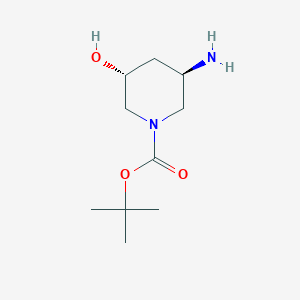
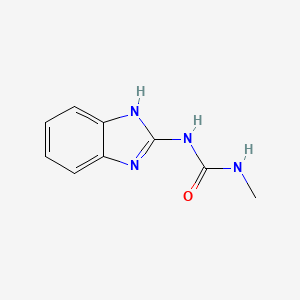

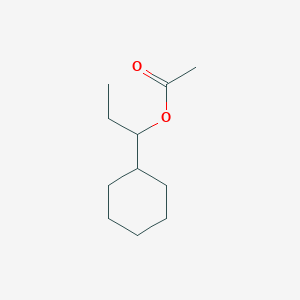
![3-Thiazolidineacetic acid, 5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo-](/img/structure/B3368449.png)
